molecular formula C10H8O3 B1218226 1,3,8-Trihydroxynaphthalene CAS No. 7124-49-4

1,3,8-Trihydroxynaphthalene

Cat. No.: B1218226
CAS No.: 7124-49-4
M. Wt: 176.17 g/mol
InChI Key: USWUTUCXLQBQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.

Scientific Research Applications

Melanin Biosynthesis in Fungi

1,3,8-Trihydroxynaphthalene is a critical substrate in the melanin biosynthesis pathway of fungi. This compound has been extensively studied for its role in fungal melanin production, a crucial factor for fungal pathogenicity and survival. Studies have analyzed the stability of its conformers and tautomers, contributing significantly to our understanding of melanin biosynthesis at the molecular level (Rostkowski & Paneth, 2007).

Structural Analysis and Enzymatic Studies

Significant research has been done on the crystal structure of this compound reductase, the enzyme catalyzing its reduction in melanin biosynthesis. These studies include crystallization and X-ray diffraction analysis, providing insights into the enzyme's structure and function, which is vital for understanding the melanin biosynthesis process (Andersson, Jordan, Schneider, Valent, & Lindqvist, 1996).

Fungal Pigment Production

This compound has been identified as an intermediate in the biosynthesis of various fungal pigments. The compound plays a role in the production of bisnaphthalene compounds in certain fungi, indicating its significance in the broader context of fungal secondary metabolite production (Bode & Zeeck, 2000).

Role in Fungal Pathogenicity

Research has shown that this compound reductase gene expression, related to this compound, is enhanced by near-ultraviolet radiation in certain phytopathogenic fungi. This finding links the compound to the adaptive responses of fungi under environmental stress, further underscoring its role in the survival and pathogenicity of fungi (Kihara, Moriwaki, Ito, Arase, & Honda, 2004).

Inhibition Studies for Fungal Disease Control

There have been studies on the synthesis and biological evaluation of inhibitors targeting this compound reductase. These inhibitors are crucial for developing new fungicidal agents, particularly for controlling diseases like rice blast caused by fungi like Magnaporthe grisea (Chen et al., 2016).

Tautomerism and Melanin Biosynthesis

The compound's role in melanin biosynthesis has also been explored through NMR studies of its tautomerism. These studies enhance our understanding of the biochemical processes involved in melanin formation in fungi, which is essential for developing strategies to control fungal diseases (Simpson & Weerasooriya, 2000).

Properties

CAS No.

7124-49-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

naphthalene-1,3,8-triol

InChI

InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H

InChI Key

USWUTUCXLQBQCG-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)O

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)O

Synonyms

1,3,8-trihydroxynaphthalene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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